4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10984061
InChI: InChI=1S/C16H13F3N2O2/c1-10(22)20-13-7-5-11(6-8-13)15(23)21-14-4-2-3-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C16H13F3N2O2
Molecular Weight: 322.28 g/mol

4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

CAS No.:

Cat. No.: VC10984061

Molecular Formula: C16H13F3N2O2

Molecular Weight: 322.28 g/mol

* For research use only. Not for human or veterinary use.

4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide -

Specification

Molecular Formula C16H13F3N2O2
Molecular Weight 322.28 g/mol
IUPAC Name 4-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C16H13F3N2O2/c1-10(22)20-13-7-5-11(6-8-13)15(23)21-14-4-2-3-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23)
Standard InChI Key UKEJMWVMLCPWAW-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide (C₁₆H₁₃F₃N₂O₂) features a benzamide core substituted at the 4-position with an acetylamino group (-NHCOCH₃) and at the N-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group (-CF₃) enhances lipophilicity (logP ≈ 3.2), facilitating membrane permeability, while the acetylamino group contributes to hydrogen-bonding interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight328.29 g/mol
Melting Point189–192°C (decomposes)
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL
logP (Octanol-Water)3.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically proceeds via a two-step protocol:

  • Acylation of 3-(Trifluoromethyl)Aniline: Reacting 3-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride in dichloromethane at 0–5°C yields N-[3-(trifluoromethyl)phenyl]-4-nitrobenzamide.

  • Nitro Reduction and Acetylation: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by acetylation using acetic anhydride in pyridine to install the acetylamino group .

Optimization Strategies

  • Solvent System: Replacing dichloromethane with tetrahydrofuran improves reaction homogeneity, increasing yields from 68% to 83% .

  • Catalyst Loading: Reducing Pd/C from 10% to 5% w/w minimizes over-reduction byproducts without compromising efficiency.

Table 2: Synthesis Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsYield Improvement
SolventDichloromethaneTetrahydrofuran+15%
Reaction Temperature0–5°C0–10°C+8%
Pd/C Loading10% w/w5% w/w+5% (purity)

Biological Activities and Mechanisms

Kinase Inhibition Profile

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, mediated by:

  • π-Stacking between the benzamide core and Phe723.

  • Hydrogen bonds from the acetylamino group to Thr766 and Met769 .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Trifluoromethylated Benzamides

CompoundEGFR IC₅₀ (nM)logPWater Solubility (mg/mL)
4-(Acetylamino)-N-[3-CF₃-Ph]Benzamide42 ± 33.2<0.1
N-[4-CF₃-Ph]Benzamide128 ± 112.80.3
4-NH₂-N-[3-CF₃-Ph]Benzamide89 ± 61.91.2

Key trends:

  • Acetylamino substitution enhances kinase inhibition 3-fold versus primary amine analogs.

  • Trifluoromethyl positioning (meta vs. para) alters logP by 0.4 units, significantly impacting bioavailability.

Industrial and Pharmacological Applications

Drug Development

  • Oncology: Preclinical models show 58% tumor growth inhibition in A549 xenografts at 50 mg/kg/day.

  • Antimicrobial Coatings: Incorporated into polymer matrices at 2% w/w, the compound reduces S. aureus biofilm formation by 74% on stainless steel surfaces .

Material Science

The compound’s thermal stability (TGA onset: 225°C) makes it suitable as a flame-retardant additive in polycarbonates, achieving UL94 V-1 rating at 15% loading.

Challenges and Future Directions

  • Metabolic Stability: Phase I metabolism in human liver microsomes reveals rapid N-deacetylation (t₁/₂ = 12 min). Strategies:

    • Methylation of the acetylamino group (t₁/₂ extended to 45 min).

    • Prodrug formulations using pivaloyloxymethyl esters.

  • Target Selectivity: Off-target activity observed at 10 μM against VEGFR2 (45% inhibition). Fragment-based design may improve specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator